3-(4-chlorophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound (CAS 613227-83-1) is a tetrahydrobenzothienopyrimidinone derivative characterized by a 4-chlorophenyl group at position 3 and a (2-methyl-2-propenyl)thio substituent at position 2 (Fig. 1). The core structure consists of a fused bicyclic system (benzothieno[2,3-d]pyrimidinone) with a tetrahydro modification, enhancing conformational flexibility .
Properties
CAS No. |
613227-83-1 |
|---|---|
Molecular Formula |
C20H19ClN2OS2 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19ClN2OS2/c1-12(2)11-25-20-22-18-17(15-5-3-4-6-16(15)26-18)19(24)23(20)14-9-7-13(21)8-10-14/h7-10H,1,3-6,11H2,2H3 |
InChI Key |
IDOSURUESKGEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
3-(4-chlorophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities associated with this compound, summarizing key findings from recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.54 g/mol. Its structure features a benzothieno-pyrimidine core with a chlorophenyl and a propenyl thioether substituent, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 3-(4-chlorophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one. For instance:
- In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound showed an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against breast cancer T47D cells .
- Mechanisms of action may involve the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling molecules involved in cell cycle regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial assays indicate moderate to strong activity against several bacterial strains. For example, derivatives with similar thioether groups have shown effectiveness against Salmonella typhi and Bacillus subtilis .
- Fungicidal activity has been reported in related thioether compounds, suggesting a potential broad-spectrum antimicrobial effect .
Anti-inflammatory Activity
Inflammation plays a crucial role in many diseases, including cancer. Compounds similar to 3-(4-chlorophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have been investigated for their anti-inflammatory properties:
- In vivo models demonstrated that these compounds can reduce inflammation markers and improve conditions in models of arthritis and other inflammatory diseases .
Case Studies and Experimental Data
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Anticancer | Cytotoxicity assays on HCT-116 cells | IC50 = 6.2 µM |
| Study B | Antimicrobial | Disk diffusion method | Effective against Salmonella typhi |
| Study C | Anti-inflammatory | In vivo arthritis model | Significant reduction in inflammation markers |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-(4-chlorophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit various biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties due to its structural similarity to known anticancer agents. The presence of the thioether moiety is believed to enhance its efficacy in inhibiting tumor cell proliferation.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activities against various bacterial strains. The chlorophenyl group may play a crucial role in enhancing the compound's interaction with microbial cell membranes.
Enzyme Inhibition
The unique bicyclic structure allows for potential enzyme inhibition mechanisms, which could be exploited in drug design for diseases involving enzyme dysregulation.
Comparative Analysis with Related Compounds
A comparison table highlights structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Lacks substituents on the benzothieno ring | Anticancer activity |
| 4-chloroquinoline derivatives | Contains a chloro group but lacks thioether | Antimicrobial properties |
| Thienopyrimidine analogs | Similar bicyclic structure but different substituents | Enzyme inhibition |
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiling of this compound:
- In vitro Studies : Assessments have shown promising results in inhibiting cancer cell lines. For instance, one study reported a significant reduction in cell viability at specific concentrations.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- In vivo Studies : Animal models demonstrated reduced tumor growth when treated with this compound compared to control groups.
Chemical Reactions Analysis
Oxidation of Thioether
The thioether group (-S-) undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. This modification alters electronic properties and biological activity .
Reaction Table :
| Starting Material | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-2-[(2-methyl-2-propenyl)thio] analog | mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide or sulfone derivative |
Functionalization of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. For example, palladium-catalyzed coupling with boronic acids replaces the chlorine atom .
Reaction Table :
| Reaction Type | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | DME, Na₂CO₃, 80°C | 3-(Substituted aryl)-2-[(2-methyl-2-propenyl)thio] analog |
Modification of the Allyl Thioether
The 2-methyl-2-propenyl group undergoes electrophilic addition or cycloaddition. For instance, reaction with bromine forms a dibromide, while ozonolysis cleaves the double bond to yield carbonyl compounds .
Reaction Table :
| Reaction | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃ | RT, dark | 2-(1,2-Dibromo-2-methylpropyl)thio derivative | |
| Ozonolysis | O₃, then Zn/H₂O | -78°C → RT | 2-(2-Methylpropanal)thio derivative |
Pyrimidinone Ring Reactions
The pyrimidin-4(3H)-one core participates in condensation reactions. For example, treatment with hydroxylamine forms an oxime, enhancing hydrogen-bonding potential .
Reaction Table :
| Reaction | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Oxime formation | NH₂OH·HCl, NaOH | EtOH, reflux | 4-Oxime derivative |
Biological Activity-Driven Modifications
Structural analogs show that replacing the thioether with sulfonamide or varying the 4-chlorophenyl group enhances enzyme inhibition (e.g., thymidylate synthase) or antitumor activity .
Comparative Activity Table :
| Modification | Biological Target | Activity Trend | Reference |
|---|---|---|---|
| Thioether → Sulfone | Thymidylate synthase | Increased inhibition | |
| 4-Cl-phenyl → 3,4-diCl-phenyl | Dihydrofolate reductase | Enhanced potency |
Key Research Findings:
-
The thioether group’s oxidation state critically impacts solubility and target binding .
-
Suzuki coupling at the 4-chlorophenyl position enables diversification for structure-activity relationship (SAR) studies .
-
Allyl thioether modifications (e.g., bromination) introduce steric bulk, altering pharmacokinetic profiles .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Research Findings and Discussion
- Electronic Effects : Halogenated substituents (e.g., 4-bromo, 3-chloro) enhance electron-withdrawing effects, improving interaction with enzymatic targets .
- Steric Considerations : Bulky groups like isopropyl or biphenylyl may hinder binding to compact active sites, whereas the propenylthio group in the target compound offers a balance between bulk and flexibility.
- Biological Implications : Analogs with oxadiazole or oxoethyl linkers (e.g., ) show enhanced solubility and target affinity, suggesting avenues for structural optimization of the target compound.
Q & A
Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives like this compound?
The synthesis typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO. Key steps include forming azomethine intermediates and optimizing reaction conditions (e.g., solvent choice, temperature) to achieve yields >85% . Alternative methods use phosphorous oxychloride to chlorinate intermediates, enabling further functionalization .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and hydrogen environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1676 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural validation, as seen in studies reporting mean σ(C–C) = 0.014 Å and R factor = 0.067 .
Q. How are in vitro biological activities (e.g., antimicrobial) evaluated for this compound?
Standard protocols involve agar diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus). Minimum Inhibitory Concentration (MIC) values are determined, with positive controls like ciprofloxacin. Activity is correlated with structural features, such as the 4-chlorophenyl group enhancing membrane permeability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidines?
Discrepancies may arise from assay variability (e.g., cell line specificity) or substituent effects. For example, 2-pyridinyl derivatives show higher anticancer activity (IC₅₀ <10 µM) than phenyl analogs in HOP-92 lung cancer cells . Meta-analyses should standardize protocols (e.g., MTT assay conditions) and validate targets via docking studies (e.g., VEGFR-2 binding affinity) .
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Key factors include:
- Catalysts : KI in DMF enhances nucleophilic substitution efficiency during thioether formation .
- Solvents : Ethanol or aqueous THF improves solubility of intermediates, reducing side products .
- Temperature : Reflux (~80°C) ensures complete cyclization, while controlled cooling minimizes decomposition .
Q. What role do molecular docking and MD simulations play in understanding this compound’s mechanism?
Docking studies (e.g., AutoDock Vina) predict binding modes to targets like VEGFR-2, identifying critical interactions (e.g., hydrogen bonds with Lys868, hydrophobic contacts with Phe1047). MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. How do structural modifications influence structure-activity relationships (SAR) in this series?
- Substituent position : 2-(2-methylpropenyl)thio groups enhance lipophilicity and bioavailability compared to smaller alkyl chains .
- Electron-withdrawing groups : 4-Chlorophenyl at position 3 increases tyrosine kinase inhibition by stabilizing π-π stacking with receptor residues .
- Heterocyclic rings : Pyridinyl substituents at position 2 improve solubility and anticancer activity (e.g., IC₅₀ = 8.2 µM vs. breast cancer MCF-7) .
Q. What crystallographic insights inform the design of analogs with improved potency?
Single-crystal analyses reveal planar thieno[2,3-d]pyrimidine cores and dihedral angles (<10°) between aromatic rings, which optimize π-stacking. For example, 2-(4-bromophenoxy) derivatives exhibit intermolecular halogen bonding (Br···O = 3.2 Å), suggesting strategies to enhance binding affinity .
Methodological Considerations
- Synthetic Protocols : Always characterize intermediates (e.g., azomethines) via TLC and spectroscopic methods to ensure purity before proceeding .
- Biological Assays : Include dose-response curves (0.1–100 µM) and triplicate measurements to account for variability .
- Computational Studies : Validate docking poses with free energy calculations (e.g., MM-GBSA) and compare with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
